

Purity requirements for [Asp371]-Tyrosinase (369-377) in functional assays

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Compound of Interest

Compound Name: [Asp371]-Tyrosinase (369-377),
human

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Technical Support Center: [Asp371]-Tyrosinase (369-377)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the purity requirements for [Asp371]-Tyrosinase (369-377) in functional assays. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is [Asp371]-Tyrosinase (369-377) and what is its primary application?

A1: [Asp371]-Tyrosinase (369-377) is a synthetic peptide with the amino acid sequence Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val (YMDGTMSQV).[1][2][3][4] It is a human tyrosinase-derived epitope that is presented by HLA-A*02:01 on melanoma cells.[1][5] Its primary application is in immunology research to stimulate specific cytotoxic T lymphocytes (CTLs) for use in functional assays such as ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays to evaluate anti-tumor immune responses.[1][3][6][7]

Q2: What is the recommended purity level for [Asp371]-Tyrosinase (369-377) in functional assays?

A2: The recommended purity level depends on the sensitivity of the application. For general research applications like T-cell stimulation for in-vitro bioassays, a purity of >95% is recommended.[1][2][8] For more sensitive or quantitative assays, such as those intended for clinical or validated studies, a purity of >98% is advisable to ensure reliable and reproducible results.[8][9]

Q3: What are the common impurities found in synthetic peptides like [Asp371]-Tyrosinase (369-377)?

A3: Common impurities in synthetic peptides include:

- Deletion or insertion sequences: Peptides missing one or more amino acids or containing additional amino acids.[10]
- Truncated sequences: Peptides that are shorter than the target sequence.
- Peptides with protecting groups: Residual chemical groups used during synthesis that have not been completely removed.
- Oxidized or reduced peptides: Cysteine, Tryptophan, and Methionine residues are susceptible to oxidation.[11]
- Diastereomers: Isomers of the peptide that can have different biological activities.
- Residual solvents and salts: Trifluoroacetic acid (TFA) is a common counter-ion from the purification process that can be cytotoxic.[11][12]
- Endotoxins: Lipopolysaccharides from bacteria that can cause non-specific immune stimulation.[11][12]

Q4: How can impurities affect my functional assay results?

A4: Impurities can have a significant impact on functional assay results, leading to:

- False-positive results: Contaminating peptides can elicit an immune response that is not specific to [Asp371]-Tyrosinase (369-377).[10][13] Even low levels of impurities (<1%) can cause false-positive responses in sensitive T-cell assays.[13]

- False-negative results: Impurities can inhibit the activity of the target peptide or be toxic to the cells in the assay.^[10] For example, residual TFA can inhibit cell proliferation.^[11]
- Reduced specific activity: A lower concentration of the active peptide will result in a weaker biological response.
- Lack of reproducibility: Batch-to-batch variability in purity can lead to inconsistent results.

Q5: How should I properly handle and store my [Asp371]-Tyrosinase (369-377) peptide?

A5: Proper handling and storage are crucial to maintain the integrity of the peptide. Peptides should be stored lyophilized at -20°C or -80°C, protected from moisture and light.^[11]^[14] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the peptide upon reconstitution.^[11] When preparing a stock solution, use a sterile, endotoxin-free solvent. For peptides in solution, store at -80°C.

Troubleshooting Guides

Issue 1: High Background in ELISPOT Assay

Potential Cause	Recommended Verification	Suggested Solution
Endotoxin Contamination	Test the peptide solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.	Purchase peptides with guaranteed low endotoxin levels (e.g., ≤ 0.01 EU/ μ g).[11] If contamination is suspected, use an endotoxin removal kit.
Non-specific T-cell Activation	Run a control with a scrambled or irrelevant peptide of similar purity to determine if the background is peptide-specific.	Ensure high peptide purity (>95%). Consider TFA salt exchange to a more biocompatible counter-ion like acetate or chloride if TFA toxicity is suspected.[12]
Contaminated Reagents or Cells	Culture cells without the peptide to check for inherent activation. Check all buffers and media for contamination.	Use sterile, endotoxin-free reagents and follow aseptic techniques.
Inadequate Washing	Review the washing steps in your protocol.	Ensure thorough but gentle washing of the ELISPOT plate at all relevant stages to remove unbound cells and reagents.[15][16][17]

Issue 2: No or Low Signal (Few Spots) in ELISPOT Assay

Potential Cause	Recommended Verification	Suggested Solution
Incorrect Peptide Concentration	Verify the calculation of the peptide concentration. Perform a dose-response experiment to determine the optimal peptide concentration.	Prepare a fresh stock solution and carefully perform serial dilutions. The optimal concentration is typically in the range of 1-10 µg/mL.
Peptide Degradation	Check the age and storage conditions of the peptide. Test a fresh vial of the peptide.	Store the peptide properly at -20°C or -80°C in a desiccated environment. [11] Avoid multiple freeze-thaw cycles by preparing aliquots. [11]
Poor Peptide Solubility	Visually inspect the peptide solution for precipitates.	Refer to the manufacturer's instructions for the recommended solvent. For hydrophobic peptides, a small amount of DMSO may be needed for initial solubilization, followed by dilution in an aqueous buffer.
Suboptimal Cell Viability or Number	Check cell viability using a method like Trypan Blue exclusion. Verify the cell count.	Use freshly isolated and healthy cells. Optimize the number of cells per well.

Issue 3: Inconsistent Results Between Experiments

Potential Cause	Recommended Verification	Suggested Solution
Batch-to-Batch Variability in Peptide Purity	Request and compare the Certificates of Analysis (CoA) for different peptide batches.	Purchase peptides from a reputable supplier with stringent quality control. If possible, purchase a larger single batch for a series of experiments.
Inconsistent Peptide Preparation	Review your protocol for reconstituting and diluting the peptide.	Standardize the procedure for preparing the peptide working solution for each experiment.
Variability in Cell Donors	Acknowledge the inherent biological variability between different cell donors.	Use cells from the same donor for comparative experiments whenever possible.
Pipetting Inaccuracy	Check the calibration of your pipettes.	Ensure accurate and consistent pipetting, especially for small volumes. [15]

Data Presentation

Table 1: Recommended Purity Levels for [Asp371]-Tyrosinase (369-377) in Functional Assays

Application	Recommended Minimum Purity	Rationale
ELISPOT Assay (Screening)	>90%	Suitable for initial screening of T-cell responses.
ELISPOT Assay (Quantitative)	>95%	Reduces the risk of false positives and ensures more accurate quantification of responding T-cells.[9]
Cytotoxicity Assay (e.g., 51Cr Release)	>95%	Minimizes non-specific cell death caused by contaminants.
Intracellular Cytokine Staining (ICS)	>95%	Ensures that cytokine production is a direct result of specific peptide stimulation.
In vivo studies	>98%	Critical for minimizing off-target effects and potential toxicity from impurities.[8]
Clinical or Validated Assays	>98%	Essential for ensuring the safety, reliability, and reproducibility of clinical-grade assays.[9]

Table 2: Potential Impact of Impurities on Quantitative T-cell Assay Readouts

Impurity Type	Concentration Range	Potential Impact on Assay Readout (e.g., ELISPOT Spot Count)
Immunogenic Contaminant Peptide	0.1 - 1%	Can lead to a significant number of false-positive spots, misrepresenting the true antigen-specific response. [13]
Deletion Peptides	1 - 5%	May have reduced or no activity, leading to an underestimation of the T-cell response. Can also act as partial agonists or antagonists.
Residual TFA	>10% by weight	Can be cytotoxic, leading to a decrease in the number of viable cells and a reduction in spot formation. [11] [12]
Endotoxins	>0.1 EU/mL	Can cause polyclonal T-cell activation, resulting in a high background and making it difficult to discern the antigen-specific signal. [11]
Oxidized Peptides	5 - 15%	May have altered binding to MHC molecules, leading to a weaker T-cell response and lower spot counts.

Experimental Protocols

Protocol 1: ELISPOT Assay for IFN-γ Secretion by CTLs

Objective: To quantify the frequency of [Asp371]-Tyrosinase (369-377)-specific IFN-γ secreting T-cells.

Materials:

- [Asp371]-Tyrosinase (369-377) peptide, >95% purity
- Human IFN- γ ELISPOT kit
- Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*02:01 donor
- Complete RPMI-1640 medium
- Phytohemagglutinin (PHA) as a positive control
- An irrelevant peptide as a negative control

Procedure:

- Plate Coating: Coat the ELISPOT plate wells with the anti-IFN- γ capture antibody and incubate overnight at 4°C.
- Peptide Preparation: Reconstitute the lyophilized [Asp371]-Tyrosinase (369-377) peptide in sterile DMSO to create a 1 mg/mL stock solution. Further dilute in complete RPMI-1640 to a working concentration of 10 μ g/mL.
- Cell Preparation: Thaw and wash the PBMCs. Resuspend the cells in complete RPMI-1640 at a concentration of 2×10^6 cells/mL.
- Assay Setup:
 - Wash the coated plate four times with sterile PBS.
 - Add 100 μ L of the cell suspension (2×10^5 cells) to each well.
 - Add 10 μ L of the 10 μ g/mL peptide solution to the test wells (final concentration 1 μ g/mL).
 - Add 10 μ L of PHA to the positive control wells.
 - Add 10 μ L of the irrelevant peptide to the negative control wells.
 - Add 10 μ L of medium only to the background control wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

- Detection:
 - Wash the plate to remove the cells.
 - Add the biotinylated anti-IFN- γ detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate and add streptavidin-alkaline phosphatase (AP). Incubate for 1 hour at room temperature.
 - Wash the plate and add the BCIP/NBT substrate.
- Analysis: Allow spots to develop for 5-15 minutes. Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an ELISPOT reader.

Protocol 2: Standard 51-Chromium Release Cytotoxicity Assay

Objective: To measure the ability of [Asp371]-Tyrosinase (369-377)-specific CTLs to lyse target cells.

Materials:

- [Asp371]-Tyrosinase (369-377) peptide, >95% purity
- Effector cells: [Asp371]-Tyrosinase (369-377)-specific CTL line
- Target cells: T2 cells (HLA-A*02:01 positive, TAP-deficient)
- 51-Chromium (51Cr)
- Complete RPMI-1640 medium
- Triton X-100 (for maximum release)

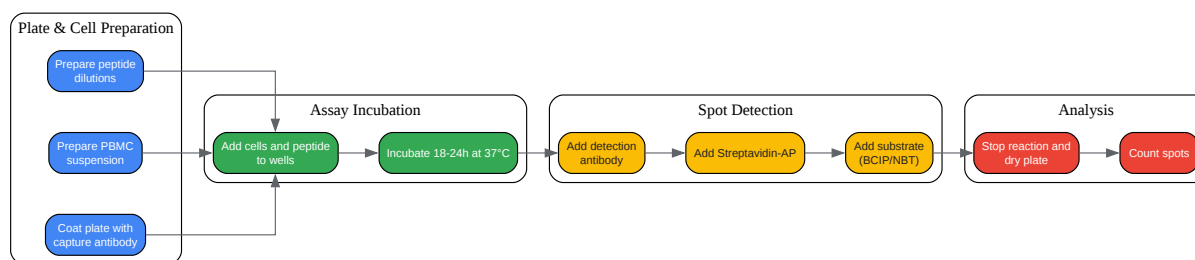
Procedure:

- Target Cell Labeling:

- Resuspend 1×10^6 T2 cells in 100 μ L of fetal bovine serum.
- Add 100 μ Ci of ^{51}Cr and incubate for 1 hour at 37°C .
- Wash the cells three times with complete RPMI-1640 to remove unincorporated ^{51}Cr .
- Resuspend the cells at 1×10^5 cells/mL.
- Peptide Pulsing:
 - Incubate the labeled T2 cells with 10 $\mu\text{g/mL}$ of [Asp371]-Tyrosinase (369-377) peptide for 1 hour at 37°C .
 - Wash the cells to remove excess peptide.
- Assay Setup:
 - Plate the peptide-pulsed target cells at 1×10^4 cells/well in a 96-well round-bottom plate.
 - Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
 - Spontaneous release control: Target cells with medium only.
 - Maximum release control: Target cells with 1% Triton X-100.
- Incubation: Centrifuge the plate at $200 \times g$ for 3 minutes and incubate for 4 hours at 37°C in a 5% CO_2 incubator.
- Analysis:
 - Centrifuge the plate at $500 \times g$ for 5 minutes.
 - Transfer 100 μ L of the supernatant from each well to a gamma counter tube.
 - Measure the cpm (counts per minute) in a gamma counter.
- Calculation:

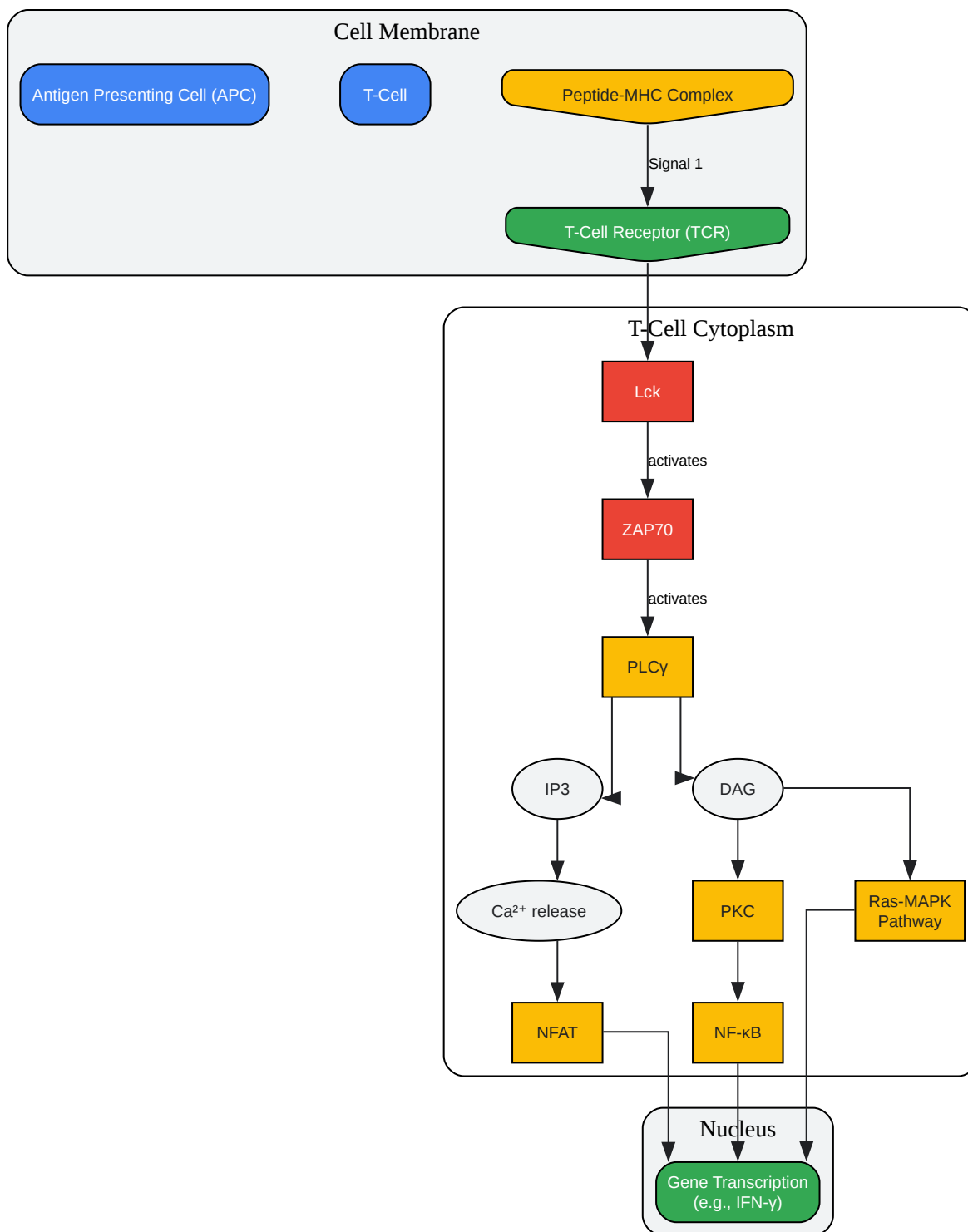
- Percent specific lysis = $[(\text{Experimental release} - \text{Spontaneous release}) / (\text{Maximum release} - \text{Spontaneous release})] \times 100$.

Mandatory Visualizations



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Caption: Workflow for the ELISPOT assay.



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Caption: Simplified T-cell activation signaling pathway.

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